molecular formula C11H12O2 B13156446 2-Cyclopropyl-4-methoxybenzaldehyde

2-Cyclopropyl-4-methoxybenzaldehyde

Katalognummer: B13156446
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: MLTHSBVJKYAPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2. It is a benzaldehyde derivative characterized by the presence of a cyclopropyl group and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with cyclopropylamine in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and can be carried out in a one-pot synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: 2-Cyclopropyl-4-methoxybenzoic acid.

    Reduction: 2-Cyclopropyl-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4-methoxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to the leakage of intracellular contents and inhibition of bacterial growth . The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Methoxybenzaldehyde
  • 2-Methoxybenzaldehyde
  • 2-Cyclopropylbenzaldehyde

Comparison: 2-Cyclopropyl-4-methoxybenzaldehyde is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

2-cyclopropyl-4-methoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-13-10-5-4-9(7-12)11(6-10)8-2-3-8/h4-8H,2-3H2,1H3

InChI-Schlüssel

MLTHSBVJKYAPAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.